![molecular formula C24H27N5O2 B560305 3-[[2-吡啶-3-基-6-(1,2,4,5-四氢-3-苯并氮杂菲-3-基)嘧啶-4-基]氨基]丙酸乙酯 CAS No. 1394854-51-3](/img/structure/B560305.png)

3-[[2-吡啶-3-基-6-(1,2,4,5-四氢-3-苯并氮杂菲-3-基)嘧啶-4-基]氨基]丙酸乙酯

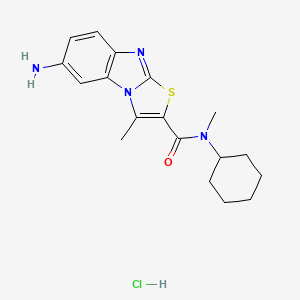

描述

Typically, the description of a compound includes its molecular formula, structure, and the type of reactions it undergoes . It may also include its role in biological systems if applicable .

Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound . The choice of reactants, conditions, and catalysts can greatly affect the outcome of the synthesis .Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include reactions with other compounds under various conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and its reactivity with common reagents .科学研究应用

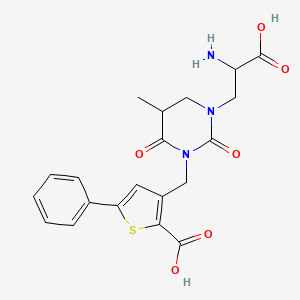

晶体结构分析

- 对达比加群酯四水合物等相关化合物的研究提供了对这类分子的晶体结构和键合特征的见解。刘等人(2012 年)的研究详细描述了分子中不同环之间形成的二面角以及水分子参与氢键的情况 (Liu 等人,2012).

合成和化学反应性

- Harutyunyan 等人(2015 年)探索了通过使取代丙酸与芳香胺反应来合成相关化合物,揭示了该化合物的潜在化学反应性 (Harutyunyan 等人,2015).

- Huansheng(2013 年)描述了达比加群酯的合成过程,其中包括使用 3-(吡啶-2-基氨基)丙酸乙酯,突出了其生产所需的步骤和条件 (Huansheng,2013).

抗癌活性

- 刘等人(2019 年)对一种类似化合物进行了研究,重点关注其抗胃癌活性。这项研究为这类化合物在癌症治疗中的潜在治疗应用提供了证据 (Liu 等人,2019).

其他应用

- Reyes-García 和 Cid(2016 年)研究了类似化合物的潜在杀虫活性,表明了这些化学实体的多样化应用 (Reyes-García 和 Cid,2016).

- Ya-juan(2012 年)讨论了一种改进的达比加群酯甲磺酸盐合成工艺,该工艺利用了 3-[3-氨基-4-(甲基氨基)苯甲酰氨基]-丙酸乙酯等中间体。这项研究突出了合成此类化合物的实用方面 (Ya-juan,2012).

作用机制

Target of Action

The primary target of this compound is the RET (c-RET) protein . RET is a receptor tyrosine kinase that plays crucial roles in cell survival, differentiation, and migration .

Mode of Action

This compound acts as a highly efficient and selective inhibitor of RET . It binds to the RET protein and inhibits its activity, thereby preventing the downstream signaling cascades that are initiated by RET . It has been shown to be effective against both wild-type RET and several common RET oncogenic mutations, with an IC50 value of approximately 0.4 nM .

Biochemical Pathways

The inhibition of RET by this compound affects multiple biochemical pathways. RET is involved in several signaling pathways, including the MAPK/ERK, PI3K/AKT, and JAK/STAT pathways . By inhibiting RET, this compound can disrupt these pathways and their downstream effects, which include cell proliferation, survival, and migration .

Result of Action

The inhibition of RET by this compound has several molecular and cellular effects. In cancer cells with RET mutations or fusions, it can inhibit cell proliferation more effectively than other multi-kinase inhibitors . In vivo, it can effectively inhibit the growth of tumors driven by various RET mutations and fusions, without inhibiting VEGFR2 .

安全和危害

未来方向

属性

IUPAC Name |

ethyl 3-[[2-pyridin-3-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N5O2/c1-2-31-23(30)9-13-26-21-16-22(28-24(27-21)20-8-5-12-25-17-20)29-14-10-18-6-3-4-7-19(18)11-15-29/h3-8,12,16-17H,2,9-11,13-15H2,1H3,(H,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQPGVGSKBNXQDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCNC1=CC(=NC(=N1)C2=CN=CC=C2)N3CCC4=CC=CC=C4CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R)-2-[[[3-(4-Morpholinylmethyl)-2H-1-benzopyran-8-yl]oxy]methyl]morpholine dimethanesulfonate](/img/structure/B560222.png)